molecular formula C10H18O5 B12658049 Butanoic acid, 3-oxo-, 2,2-bis(hydroxymethyl)butyl ester CAS No. 168533-87-7

Butanoic acid, 3-oxo-, 2,2-bis(hydroxymethyl)butyl ester

Katalognummer: B12658049
CAS-Nummer: 168533-87-7
Molekulargewicht: 218.25 g/mol
InChI-Schlüssel: XGSDDWCPOUGNRU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Butanoic acid, 3-oxo-, 2,2-bis(hydroxymethyl)butyl ester is an organic compound with a complex structure It is a derivative of butanoic acid, featuring an ester functional group and additional hydroxymethyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of butanoic acid, 3-oxo-, 2,2-bis(hydroxymethyl)butyl ester typically involves esterification reactions. One common method is the reaction of butanoic acid derivatives with 2,2-bis(hydroxymethyl)butanol under acidic conditions. The reaction is often catalyzed by sulfuric acid or other strong acids to facilitate the formation of the ester bond.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistent quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Butanoic acid, 3-oxo-, 2,2-bis(hydroxymethyl)butyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of new esters or other functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

Butanoic acid, 3-oxo-, 2,2-bis(hydroxymethyl)butyl ester has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: Investigated for its potential role in metabolic pathways and as a probe for studying enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the manufacture of polymers, resins, and other materials due to its reactive functional groups.

Wirkmechanismus

The mechanism of action of butanoic acid, 3-oxo-, 2,2-bis(hydroxymethyl)butyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release butanoic acid and 2,2-bis(hydroxymethyl)butanol, which can then participate in various biochemical pathways. The hydroxymethyl groups enhance its reactivity, allowing it to form covalent bonds with proteins and other biomolecules, thereby modulating their function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Butanoic acid, 3-oxo-, butyl ester: Similar structure but lacks the hydroxymethyl groups.

    2,2-Bis(hydroxymethyl)butyric acid: Contains hydroxymethyl groups but lacks the ester functionality.

    Methyl acetoacetate: Another ester derivative of butanoic acid with different substituents.

Uniqueness

Butanoic acid, 3-oxo-, 2,2-bis(hydroxymethyl)butyl ester is unique due to the presence of both ester and hydroxymethyl groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to participate in multiple types of chemical reactions makes it a versatile compound in research and industrial applications.

Eigenschaften

CAS-Nummer

168533-87-7

Molekularformel

C10H18O5

Molekulargewicht

218.25 g/mol

IUPAC-Name

2,2-bis(hydroxymethyl)butyl 3-oxobutanoate

InChI

InChI=1S/C10H18O5/c1-3-10(5-11,6-12)7-15-9(14)4-8(2)13/h11-12H,3-7H2,1-2H3

InChI-Schlüssel

XGSDDWCPOUGNRU-UHFFFAOYSA-N

Kanonische SMILES

CCC(CO)(CO)COC(=O)CC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.